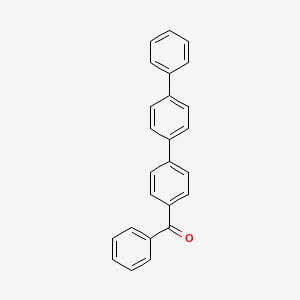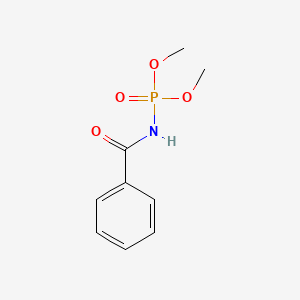![molecular formula C31H46O B11958408 1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)
1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4'-甲基[1,1'-联苯]-4-基)-1-十八烷酮是一种有机化合物,属于联苯衍生物类。其特征在于联苯核心被甲基和十八烷酮链取代。
准备方法
合成路线和反应条件
1-(4'-甲基[1,1'-联苯]-4-基)-1-十八烷酮的合成通常涉及傅里德尔-克拉夫茨酰化反应。该反应通过在路易斯酸催化剂(如三氯化铝 (AlCl3))的存在下,使 4-甲基联苯与十八酰氯反应来进行。 反应在无水条件下进行以防止酰氯的水解 .
工业生产方法
在工业环境中,1-(4'-甲基[1,1'-联苯]-4-基)-1-十八烷酮的生产可以通过优化反应条件(例如温度、压力和反应物的浓度)来扩大规模。可以使用连续流动反应器来提高反应效率和产率。
化学反应分析
反应类型
1-(4'-甲基[1,1'-联苯]-4-基)-1-十八烷酮会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂(如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3))氧化以形成相应的羧酸。
还原: 还原反应可以使用还原剂(如氢化锂铝 (LiAlH4))进行,将酮基转化为醇。
常用试剂和条件
氧化: 酸性或碱性介质中的 KMnO4。
还原: 无水醚中的 LiAlH4。
取代: 在路易斯酸催化剂存在下的各种亲电试剂。
主要形成的产物
氧化: 羧酸。
还原: 醇。
取代: 取代的联苯衍生物。
科学研究应用
1-(4'-甲基[1,1'-联苯]-4-基)-1-十八烷酮在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 研究其潜在的生物活性及其与生物大分子的相互作用。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于生产具有特定特性的特种化学品和材料。
作用机制
1-(4'-甲基[1,1'-联苯]-4-基)-1-十八烷酮的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物可能通过与这些靶标上的特定部位结合来发挥作用,从而调节其活性。 确切的途径和涉及的分子靶标取决于具体的应用和使用环境 .
相似化合物的比较
类似化合物
4-甲基联苯: 一种更简单的联苯衍生物,带有一个甲基。
4-甲基二苯基: 另一种具有类似结构特征的联苯衍生物。
4-苯基甲苯: 一种相关的化合物,具有苯基和甲苯部分。
独特性
1-(4'-甲基[1,1'-联苯]-4-基)-1-十八烷酮的独特之处在于它具有长十八烷酮链,与更简单的联苯衍生物相比,它赋予了其独特的物理和化学性质。
属性
分子式 |
C31H46O |
|---|---|
分子量 |
434.7 g/mol |
IUPAC 名称 |
1-[4-(4-methylphenyl)phenyl]octadecan-1-one |
InChI |
InChI=1S/C31H46O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31(32)30-25-23-29(24-26-30)28-21-19-27(2)20-22-28/h19-26H,3-18H2,1-2H3 |
InChI 键 |
XRXSLWSINBVLFM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)
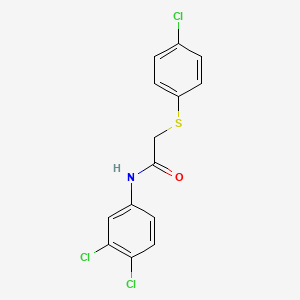
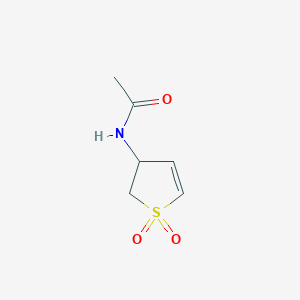


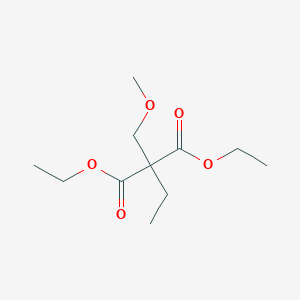
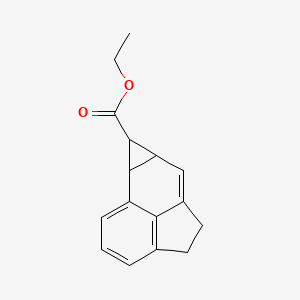


![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
